An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Bromopyruvate for Research
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Bromopyruvate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl bromopyruvate, a versatile reagent with significant applications in pharmaceutical research and organic synthesis. Its utility as a reactive alkylating agent and an electrophile makes it a critical building block for creating complex molecules, including novel therapeutic agents.[1] This document offers detailed experimental protocols, data presentation for key characterization techniques, and visual workflows to aid researchers in their laboratory work.
Synthesis of Ethyl Bromopyruvate
Ethyl bromopyruvate is commonly synthesized through the bromination of ethyl pyruvate (B1213749).[1][2] Several methods exist, including the use of bromine chloride, N-bromosuccinimide, or elemental bromine.[1][3] The following protocol details a common laboratory-scale synthesis using ethyl pyruvate and bromine.
Experimental Protocol: Synthesis via Bromination of Ethyl Pyruvate[2]
Materials:
-
Ethyl pyruvate (0.155 mol)
-
Bromine (0.155 mol)
-
Dry diethyl ether (100 mL)
-
Saturated sodium chloride solution
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
250 mL three-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, combine 18.0 g (0.155 mol) of ethyl pyruvate with 100 mL of dry diethyl ether.[2]
-
Stir the mixture at room temperature.[2]
-
Slowly add 8 mL (0.155 mol) of bromine dropwise from the dropping funnel. Maintain the reaction temperature between 20-34°C.[2]
-
After the addition is complete, reflux the reaction mixture for 2 hours.[2]
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic phase with a saturated sodium chloride solution, followed by a saturated sodium carbonate solution until the aqueous layer is neutral.[2] This step is crucial to neutralize any remaining acidic byproducts.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether) under reduced pressure to yield the crude ethyl bromopyruvate as a yellow oily liquid.[2] A reported yield for this method is approximately 90%.[2]
-
For higher purity, the crude product can be distilled under reduced pressure. The main fraction is typically collected at 93-94°C at 15 mmHg.[2]
A more industrial-scale synthesis involves the reaction of ethyl pyruvate with bromine chloride, which produces hydrogen chloride as a byproduct that is easier to remove than hydrogen bromide.[1][4][5]
Purification
The primary impurity in the synthesized ethyl bromopyruvate is often the free acid (bromopyruvic acid).[6] A common purification method involves dissolving the crude ester in a dry, inert solvent like diethyl ether or chloroform (B151607) and stirring it with calcium carbonate until effervescence ceases.[6] This neutralizes the acidic impurities. The mixture is then filtered, the organic layer is dried, and the product is purified by distillation.[6]
Characterization of Ethyl Bromopyruvate
Thorough characterization is essential to confirm the structure and purity of the synthesized ethyl bromopyruvate. The following sections detail the standard analytical techniques employed.
Physical Properties
Ethyl bromopyruvate is a clear yellow to pink-red liquid with a pungent, irritating odor.[3][7] It is sensitive to moisture and should be stored under nitrogen at low temperatures (2-8°C).[3][8]
| Property | Value |
| Molecular Formula | C₅H₇BrO₃[7][9] |
| Molecular Weight | 195.01 g/mol [7][9] |
| Appearance | Clear yellow to pink-red liquid[6][7] |
| Boiling Point | 98-100°C at 10 mmHg[6][7][8] |
| Density | 1.554 g/mL at 25°C[6][7][8] |
| Refractive Index (n20/D) | 1.469[6][8] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; difficult to mix with water.[3][7][8] |
Spectroscopic Characterization
Spectroscopic methods are used to elucidate the molecular structure of the synthesized compound.[1]
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of ethyl bromopyruvate.
Experimental Protocol (General):
-
Prepare a sample by dissolving a small amount of the purified ethyl bromopyruvate in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.40 | s | 2H | Br-CH₂ -CO |
| ~4.25 | q | 2H | O-CH₂ -CH₃ |
| ~1.30 | t | 3H | O-CH₂-CH₃ |
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~188 | C =O (ketone) |
| ~162 | C =O (ester) |
| ~63 | O-CH₂ -CH₃ |
| ~35 | Br-CH₂ -CO |
| ~14 | O-CH₂-CH₃ |
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
Experimental Protocol (General):
-
Acquire the IR spectrum of a neat sample of ethyl bromopyruvate using an FTIR spectrometer, typically with a capillary cell or ATR accessory.[9]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730-1750 | C=O stretch (ester) |
| ~1710-1730 | C=O stretch (ketone) |
| ~1200-1300 | C-O stretch (ester) |
| ~650-700 | C-Br stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1]
Experimental Protocol (General):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Acquire the mass spectrum using electron ionization (EI).
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 194/196 | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[10] |
| 151/153 | [M - CO₂CH₃]⁺ |
| 122/124 | [BrCH₂CO]⁺ |
| 72 | [COCO₂CH₂CH₃]⁺ |
Experimental and Logical Workflows
Visualizing the experimental and logical processes can aid in understanding the synthesis and its applications.
Caption: Workflow for the synthesis, purification, and characterization of ethyl bromopyruvate.
Applications in Research and Drug Development
Ethyl bromopyruvate is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive heterocyclic molecules like thiazoles and imidazoles.[1][6] It has gained significant attention for its potential as an anticancer and antibacterial agent.[1][7]
Mechanism of Action: Inhibition of Glycolysis
One of the primary mechanisms of action for ethyl bromopyruvate's biological activity is the inhibition of key enzymes in the glycolytic pathway.[1][7] This leads to a reduction in cellular ATP levels, affecting the energy metabolism of cancer cells and pathogenic bacteria.[1] Enzymes targeted by ethyl bromopyruvate include glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and pyruvate kinase.[1] This inhibitory action makes it a promising candidate for cancer therapy and for combating antibiotic resistance.[7][11]
Caption: Ethyl bromopyruvate inhibits key enzymes in the glycolytic pathway, reducing ATP production.
References
- 1. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
